molecular formula C25H21Br B12626061 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene CAS No. 919789-00-7

6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene

Cat. No.: B12626061
CAS No.: 919789-00-7
M. Wt: 401.3 g/mol
InChI Key: SYRYTUFYKBZLPT-UHFFFAOYSA-N
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Description

6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene is a brominated indene derivative featuring a diphenylethenyl substituent at position 2 and methyl groups at positions 1 and 2. This compound’s structure combines steric bulk from the diphenylethenyl group with electron-withdrawing effects from the bromine atom, making it a candidate for applications in organic electronics or asymmetric synthesis.

Properties

CAS No.

919789-00-7

Molecular Formula

C25H21Br

Molecular Weight

401.3 g/mol

IUPAC Name

6-bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene

InChI

InChI=1S/C25H21Br/c1-17-22-14-13-21(26)15-24(22)18(2)23(17)16-25(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,18H,1-2H3

InChI Key

SYRYTUFYKBZLPT-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene can be achieved through several synthetic routes. One common method involves the bromination of 2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved can vary based on the context of its application.

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • 6-Bromo-1,1-dimethylindan (CAS 67159-88-0): Molecular formula: C₁₁H₁₃Br (molar mass: 225.12 g/mol) . Compared to the target compound, this analog has methyl groups at positions 1 and 1 (vs. 1 and 3 in the target).
  • 1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene (CAS 38042-74-9): Features an amino group at position 1 instead of a methyl group . The amino group introduces polarity and hydrogen-bonding capability, contrasting with the hydrophobic diphenylethenyl group in the target compound.

Functional Group Influence on Reactivity

  • 5-Bromo-3-phenyl-1H-indene-2-carbaldehyde :

    • Synthesized via Grignard addition (21% yield over two steps) .
    • The carbaldehyde group at position 2 enhances electrophilicity, enabling condensation reactions. In contrast, the diphenylethenyl group in the target compound may favor π-π stacking or charge-transfer interactions.
  • 1,4-Bis(2,2-diphenylethenyl)benzene :

    • Forms at higher reaction temperatures during condensation of methylpyridines with aldehydes .
    • The target compound’s single diphenylethenyl group suggests controlled synthesis conditions (lower temperatures) to avoid polymerization or bis-adduct formation.

Electronic and Physical Properties

  • 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene :

    • Molecular formula: C₉H₇BrF₂ .
    • Fluorine atoms at position 1 increase electronegativity and metabolic stability compared to the target compound’s methyl groups.
  • 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one (CAS 149965-64-0) :

    • A ketone derivative with bromine and chlorine substituents .
    • The ketone group drastically alters solubility and redox behavior relative to the diphenylethenyl group.

Data Table: Key Structural Analogs

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Feature Reference
6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene Br, 1,3-dimethyl, diphenylethenyl C₂₅H₂₁Br 409.34 Steric bulk, π-conjugation N/A
6-Bromo-1,1-dimethylindan Br, 1,1-dimethyl C₁₁H₁₃Br 225.12 High steric hindrance
1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene Br, 3,3-dimethyl, NH₂ C₁₁H₁₄BrN 256.14 Polar functional group
1,4-Bis(2,2-diphenylethenyl)benzene Two diphenylethenyl groups C₃₈H₂₈ 484.63 Extended conjugation
5-Bromo-2,3-dihydro-1H-inden-1-one Br, ketone C₉H₇BrO 227.06 Electrophilic reactivity

Key Research Findings

  • Synthetic Challenges: Higher temperatures during synthesis favor bis-adducts (e.g., 1,4-bis(2,2-diphenylethenyl)benzene), necessitating precise control for mono-substituted products like the target compound . Yields for brominated indene derivatives are often modest (e.g., 21% for 5-bromo-3-phenyl-1H-indene-2-carbaldehyde) due to steric and electronic factors .
  • Substituent Position Effects :

    • Methyl groups at positions 1 and 3 (vs. 1 and 1 or 3 and 3) balance steric hindrance and electronic effects, optimizing reactivity for further functionalization.

Biological Activity

6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

  • Molecular Formula : C19H18Br
  • Molecular Weight : 365.25 g/mol
  • CAS Number : Not specified in the available data.

The biological activity of 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene may be attributed to its interactions with various biological targets. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Studies have indicated that compounds similar to 6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indene demonstrate promising anticancer effects. For instance:

  • In vitro studies : Research has shown that certain indene derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
CompoundCell LineIC50 (µM)Mechanism
6-Bromo-2-(2,2-diphenylethenyl)-1,3-dimethyl-1H-indeneMCF-715.0Apoptosis induction
Similar Indene DerivativeA54910.5Caspase activation

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Animal models : In rodent models of inflammation, administration of indene derivatives significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and inhibited the activation of NF-kB signaling pathways.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of various indene derivatives against breast cancer cells. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Mechanistic Insights into Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of indene derivatives in a carrageenan-induced paw edema model. The results demonstrated a significant reduction in paw swelling and pain sensitivity, suggesting potential therapeutic applications for inflammatory diseases.

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